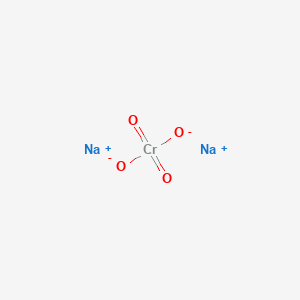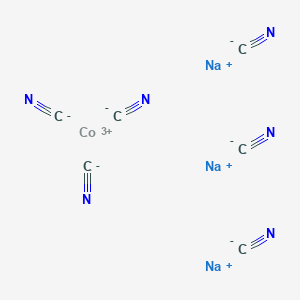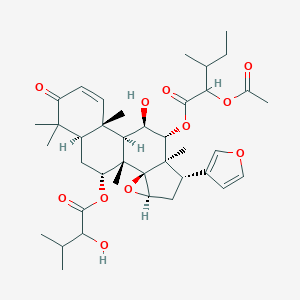![molecular formula C8H9N3 B076832 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 13936-48-6](/img/structure/B76832.png)
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Übersicht
Beschreibung
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine (DMT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DMT is a triazole ring-containing compound that has shown promising results in the treatment of various diseases including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been suggested that 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine exerts its biological activity by modulating various signaling pathways including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has also been shown to interact with various receptors including the adenosine receptor, GABA receptor, and serotonin receptor.
Biochemische Und Physiologische Effekte
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by reducing oxidative stress and scavenging free radicals. 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been shown to have analgesic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is its diverse biological activities. It has shown promising results in the treatment of various diseases including cancer, inflammation, and neurological disorders. In addition, 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has a good safety profile and is well tolerated in animal studies. However, one of the limitations of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine. One of the areas of interest is the development of novel 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine and its interaction with various receptors and signaling pathways. Furthermore, the potential therapeutic applications of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine in the treatment of various diseases including cancer, inflammation, and neurological disorders need to be further explored.
Synthesemethoden
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine can be synthesized using various methods including the reaction of 3,8-dimethyl-1,2,4-triazolo[4,3-a]pyridine-1-amine with different reagents. One of the most efficient methods for the synthesis of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine is the reaction of 3,8-dimethyl-1,2,4-triazolo[4,3-a]pyridine-1-amine with acetic anhydride and triethylamine. This method yields a high purity 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine with a good yield.
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its various biological activities. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-11-7(2)9-10-8(6)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOCRIVOBMUIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308544 | |
| Record name | 3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
13936-48-6 | |
| Record name | s-Triazolo[4, 3,8-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)












